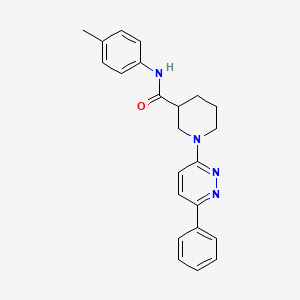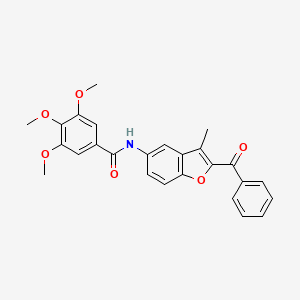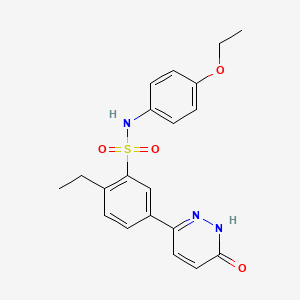
N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridazinyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the 4-methylphenyl group: This can be done using Friedel-Crafts alkylation or similar reactions.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: This can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
作用機序
N-(4-メチルフェニル)-1-(6-フェニルピリダジン-3-イル)ピペリジン-3-カルボキサミドの作用機序は、酵素、受容体、またはイオンチャネルなどの特定の分子標的との相互作用を伴います。これらの相互作用は、生物学的経路を調節し、様々な生理学的効果をもたらす可能性があります。正確なメカニズムは、化合物の特定の構造と官能基によって異なります。
6. 類似の化合物との比較
類似の化合物
N-(4-メチルフェニル)-1-(6-フェニルピリダジン-3-イル)ピペリジン-3-カルボキサミド類似体: 構造は似ているが、置換基が異なる化合物。
その他のピペリジンカルボキサミド類: ピペリジンカルボキサミドコアは同じだが、芳香族基が異なる化合物。
独自性
N-(4-メチルフェニル)-1-(6-フェニルピリダジン-3-イル)ピペリジン-3-カルボキサミドは、官能基と構造的特徴の特定の組み合わせによって独自であり、他の類似の化合物と比較して、異なる薬理学的特性と生物学的活性を付与する可能性があります。
類似化合物との比較
Similar Compounds
N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide analogs: Compounds with similar structures but different substituents.
Other piperidine carboxamides: Compounds with the piperidine carboxamide core but different aromatic groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological properties and biological activities compared to other similar compounds.
特性
分子式 |
C23H24N4O |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
N-(4-methylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C23H24N4O/c1-17-9-11-20(12-10-17)24-23(28)19-8-5-15-27(16-19)22-14-13-21(25-26-22)18-6-3-2-4-7-18/h2-4,6-7,9-14,19H,5,8,15-16H2,1H3,(H,24,28) |
InChIキー |
NZNIPWQSDSDNPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide](/img/structure/B11276160.png)
![N-(4-Ethoxyphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11276171.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B11276177.png)
![N-{2-[3-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide](/img/structure/B11276178.png)
![Butyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11276184.png)
![15-[(4-chlorophenyl)methylsulfanyl]-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B11276187.png)
![1-(2,5-Dimethylphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B11276197.png)
![N-(3,5-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11276198.png)

![N-(2,3-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B11276211.png)
![4-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11276214.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}pyridine-3-carboxamide](/img/structure/B11276223.png)

